tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate
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Overview
Description
tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thietan-3-ylamino group, and a benzyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyl halide derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or THF under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl(3-((thietan-3-ylamino)methyl)pentan-3-yl)carbamate
Uniqueness
tert-Butyl (3-(thietan-3-ylamino)benzyl)carbamate is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2O2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-(thietan-3-ylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)16-8-11-5-4-6-12(7-11)17-13-9-20-10-13/h4-7,13,17H,8-10H2,1-3H3,(H,16,18) |
InChI Key |
WFQPEZOOCDREKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC2CSC2 |
Origin of Product |
United States |
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